molecular formula C10H6FNO3 B1595175 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 63463-20-7

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B1595175
CAS RN: 63463-20-7
M. Wt: 207.16 g/mol
InChI Key: FWIYSXZSVUTDIK-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) is a derivative of 4-hydroxyquinoline . It has a molecular formula of C10H6FNO3 .


Synthesis Analysis

FQCA can be synthesized by decarboxylation of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE). FQCE, in turn, is prepared by hydrolysis . A detailed synthesis process of 4-Hydroxyquinolines, which could potentially be applied to FQCA, has been described in a paper .


Molecular Structure Analysis

The molecular structure of FQCA consists of a quinoline core with a fluoro substituent at the 7-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

FQCA is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Antioxidative and Prooxidative Effects

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) has been studied for its antioxidative and prooxidative effects. Research has shown that it can inhibit free-radical-induced peroxidation, such as the hemolysis of human erythrocytes initiated by water-soluble initiators. The antioxidative activity of FQCA is significant when dissolved in dimethyl sulfoxide (DMSO), but it acts as a prooxidant when packaged in dipalmitoyl phosphatidylcholine vesicles. This suggests its potential role in antioxidant drug development, as its efficacy may depend on its distributive status in the reaction system (Liu, Han, Lin, & Luo, 2002).

Synthesis and Spectroscopy Studies

FQCA has been a subject of synthetic and spectroscopic studies, which focus on the development of efficient synthetic methodologies for crystalline hydroxyquinoline carboxylic acids and their fluoro-, thio-, and dithioanalogues. These studies include Fourier-transform infrared spectroscopy (FTIR), multinuclear NMR, UV-Vis, and single crystal X-ray characteristics, providing insights into the structural and chemical properties of FQCA and its analogues (Nycz & Małecki, 2013).

Antibacterial Activity

Research has also focused on the antibacterial activity of FQCA and its derivatives. For example, studies have demonstrated the synthesis and antibacterial activity of various quinolone derivatives, indicating their potential as effective antibacterial agents. These studies highlight the importance of the fluoroquinolone structure in combating bacterial infections (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998). Moreover, the antimycobacterial activities of novel fluoroquinolones derived from FQCA have been investigated, showing efficacy against Mycobacterium tuberculosis and multi-drug resistant strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Safety And Hazards

FQCA is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYSXZSVUTDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316813
Record name 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

63463-20-7
Record name 63463-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZQ Liu, K Han, YJ Lin, XY Luo - … et Biophysica Acta (BBA)-General Subjects, 2002 - Elsevier
… 7-Fluoro-4-hydroxyquinoline (FQ) and CQ can be synthesized by decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) and 7-chloro-4-hydroxyquinoline-3-…
Number of citations: 38 www.sciencedirect.com
E Leyva, E Monreal, A Hernández - Journal of fluorine chemistry, 1999 - Elsevier
The synthesis of several fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould–Jacobs reaction is presented. These quinolines are important intermediates for the preparation of …
Number of citations: 48 www.sciencedirect.com
ZQ Liu, XY Luo, GZ Liu, QW Liu - QSAR & Combinatorial …, 2003 - Wiley Online Library
… A novel distributive status was designed: 7‐chloro‐4‐hydroxyquinoline‐3‐carboxylic acid (CA), 7‐fluoro‐4‐hydroxyquinoline‐3‐carboxylic acid (FA), 7‐chloro‐4‐hydroxyquinoline (CQ) …
Number of citations: 12 onlinelibrary.wiley.com
SE Neethling - 2006 - North-West University
Number of citations: 0

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